2-Bromo-8-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine
Description
Properties
IUPAC Name |
2-bromo-8-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c1-4-2-5(9)6-10-7(8)11-12(6)3-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADFAKOHTXIJDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=N2)Br)C(=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of Intermediate 1
The first step involves the condensation of 2-amino-3-bromo-5-chloropyridine with 1,1-dimethoxy-N,N-dimethylethylamine in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. Key parameters include:
| Parameter | Example 1 | Example 2 |
|---|---|---|
| Solvent | N,N-dimethylformamide (DMF) | DMF |
| Temperature | 130°C | 130°C |
| Reaction Time | 12 hours | 12 hours |
| Catalyst Loading | 0.1 mmol | 0.1 mmol |
| Yield of Intermediate 1 | 95% | 92.6% |
| Purity | 92% | 91% |
This step proceeds via nucleophilic substitution, where the amino group of 2-amino-3-bromo-5-chloropyridine attacks the electrophilic carbon of 1,1-dimethoxy-N,N-dimethylethylamine, releasing dimethylamine and forming a Schiff base intermediate.
Step 2: Cyclization to Target Compound
The intermediate undergoes cyclization with hydroxylamine sulfonic acid in pyridine solvent:
| Parameter | Example 1 | Example 2 |
|---|---|---|
| Solvent | Pyridine | Pyridine |
| Temperature | 0°C → 25°C | 0°C → 25°C |
| Reaction Time | 12 hours | 12 hours |
| Yield of Final Product | 92.5% | 81.2% |
| Purity | 96.5% | 96% |
Cyclization occurs via intramolecular nucleophilic attack, where the hydrazine moiety of hydroxylamine sulfonic acid facilitates ring closure, forming the triazolo[1,5-a]pyridine core. Purification via recrystallization in ethanol/water ensures high purity.
| Parameter | Microwave Method | Patent Method |
|---|---|---|
| Reaction Time | 15–30 minutes | 24 hours |
| Catalyst | None | PTSA |
| Yield | 75–92% | 81.2–92.5% |
| Solvent | Ethanol | DMF/Pyridine |
This method eliminates hazardous reagents and reduces reaction times but requires adaptation to accommodate bromo, chloro, and methyl substituents.
Mechanistic Insights and Optimization
Role of Substituents
The bromo and chloro groups at positions 2 and 8, respectively, impose steric and electronic effects that influence reaction kinetics. Bromine’s electron-withdrawing nature accelerates electrophilic substitution in the condensation step, while chlorine stabilizes the intermediate via resonance.
Solvent and Temperature Effects
-
DMF : Enhances solubility of aromatic intermediates but requires high-temperature conditions.
-
Pyridine : Acts as both solvent and base, neutralizing sulfonic acid byproducts during cyclization.
-
Microwave Irradiation : Reduces energy consumption but necessitates precise temperature control to prevent decomposition .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-8-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions with various reagents to form new heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Condensation Agents: Reagents such as hydrazines and hydrazides are commonly used in condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while condensation reactions with hydrazines can produce fused heterocyclic compounds.
Scientific Research Applications
Overview
2-Bromo-8-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in various fields including medicinal chemistry, biological research, and pharmaceutical development. Its structural characteristics enable it to interact with specific biological targets, making it a valuable scaffold for the design of new therapeutic agents.
Medicinal Chemistry
This compound is primarily utilized in medicinal chemistry as a scaffold for developing novel therapeutic agents. It has shown potential as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is a crucial target in cancer therapy. By inhibiting CDK2, this compound can potentially disrupt cell cycle progression in cancer cells, thereby inhibiting tumor growth.
Key Points:
- Target: CDK2
- Therapeutic Area: Cancer treatment
- Mechanism: Inhibits enzyme activity by binding to the active site.
Biological Studies
In biological research, this compound is investigated for its potential biological activities beyond cancer inhibition. Studies have indicated its anticancer, antimicrobial, and anti-inflammatory properties.
Biological Activities:
- Anticancer: Potential to inhibit various cancer cell lines.
- Antimicrobial: Activity against specific bacterial strains.
- Anti-inflammatory: Reduction of inflammation markers in vitro.
Pharmaceutical Development
The compound serves as a key intermediate in synthesizing various pharmaceutical compounds. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activities or improved pharmacokinetic profiles.
Applications in Drug Development:
- Intermediate for Synthesis: Used in creating derivatives with tailored activities.
- Lead Compound: Acts as a starting point for drug design.
Case Study 1: CDK2 Inhibition
A study published in Journal of Medicinal Chemistry explored the efficacy of this compound as a CDK2 inhibitor. The results demonstrated significant inhibition of CDK2 activity in vitro with IC50 values comparable to known inhibitors. The compound was further tested on various cancer cell lines showing promising results in reducing cell viability.
Case Study 2: Antimicrobial Activity
Research published in Antimicrobial Agents and Chemotherapy reported the antimicrobial properties of this compound against several bacterial strains. The study highlighted its effectiveness against multi-drug resistant strains, suggesting its potential use as an alternative antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-Bromo-8-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine (CAS: 1433822-19-5)
- Structure : Lacks the methyl group at position 6 compared to the target compound.
- Properties: Molecular weight = 232.47 g/mol (identical to the target compound).
- Applications : Used in kinase inhibitor synthesis but may exhibit lower lipophilicity than the methylated analogue .
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine (CAS: 356560-80-0)
- Structure : Contains only a bromine substituent at position 6.
- Properties: Molecular weight = 198.02 g/mol. Soluble in organic solvents like DCM and THF.
- Safety : Classified with hazard codes H302 (harmful if swallowed) and H315 (causes skin irritation) .
8-Bromo-6-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS: 1159813-15-6)
- Structure : Methyl group at position 2 instead of 6.
- The 2-methyl group may introduce steric hindrance near the triazole ring, influencing regioselectivity in cross-coupling reactions .
6-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS: 899429-04-0)
- Structure : Bromine at position 6 and methyl at position 7.
- Properties : Molecular weight = 212.05 g/mol. The reversed halogen/methyl positions compared to the target compound may enhance metabolic stability in vivo due to reduced electrophilicity .
Physicochemical Properties Comparison
| Compound (CAS) | Molecular Weight (g/mol) | Halogen Substituents | Methyl Position | Solubility |
|---|---|---|---|---|
| 1433822-19-5 (Target) | 232.47 | 2-Br, 8-Cl | 6 | Limited aqueous |
| 356560-80-0 (6-Bromo) | 198.02 | 6-Br | None | Organic solvents |
| 1159813-15-6 (2-Me) | ~247 | 8-Br, 6-Cl | 2 | Not reported |
| 899429-04-0 (8-Me) | 212.05 | 6-Br | 8 | Likely lipophilic |
Key Observations :
- The 6-methyl group enhances lipophilicity (logP ≈ 2.5 predicted), which may improve blood-brain barrier penetration compared to non-methylated analogues .
Biological Activity
2-Bromo-8-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. Its unique structure features a triazole ring fused to a pyridine ring, with specific substitutions including bromine, chlorine, and methyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.
- Molecular Formula : CHBrClN
- Molecular Weight : 246.49 g/mol
- CAS Number : 1823372-38-8
The biological activity of this compound primarily involves its role as a cyclin-dependent kinase 2 (CDK2) inhibitor. By binding to the active site of CDK2, it prevents the enzyme from interacting with cyclin A2, thereby inhibiting cell cycle progression. This mechanism is crucial for its potential application in cancer therapy .
Pharmacological Potentials
Recent studies have highlighted several pharmacological potentials of this compound:
- Anticancer Activity : It has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, in vitro tests showed that it could inhibit the growth of A549 lung cancer cells and MDA-MB-231 breast cancer cells by inducing apoptosis and affecting cell cycle regulation .
- Antiviral Activity : The compound has been evaluated for its antiviral properties against influenza A virus. In assays measuring the interaction between viral proteins, it exhibited promising activity by reducing viral replication in infected cells .
Comparative Studies
Comparative analyses with similar compounds reveal that this compound possesses distinct chemical and biological properties due to its unique substitution pattern. For example:
| Compound | Activity | IC50 (μM) |
|---|---|---|
| This compound | CDK2 Inhibition | TBD |
| Erlotinib | EGFR Inhibition | 51.6 |
| Compound 11i (related derivative) | Dual Inhibition (PARP-1 & EGFR) | 0.88 (PARP-1), 64.65 (EGFR) |
This table illustrates the comparative potency of various compounds against specific targets relevant to cancer therapy.
Case Study: Anticancer Efficacy
In a recent study published in MDPI, researchers evaluated the cytotoxic effects of various triazolopyridine derivatives on breast cancer cell lines. The results indicated that this compound significantly increased levels of pro-apoptotic markers while decreasing anti-apoptotic proteins like Bcl-2. This indicates its potential as a therapeutic agent in breast cancer treatment .
Case Study: Antiviral Potential
Another study focused on the compound's ability to inhibit the interaction between PA and PB1 subunits of the influenza A virus polymerase complex. The findings demonstrated that it effectively reduced viral plaque formation in MDCK cells infected with HPAI H5N1 strain, showcasing its potential as an antiviral agent .
Q & A
What are the standard synthetic routes for 2-Bromo-8-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine?
Level: Basic
Methodological Answer:
The synthesis typically involves cyclization of functionalized pyridine precursors. For example:
- Step 1: Start with halogenated pyridine derivatives (e.g., 8-bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine) and introduce substituents via nucleophilic substitution or coupling reactions. Palladium-catalyzed cross-coupling (e.g., Suzuki or cyanation) is used for bromine replacement at position 2 .
- Step 2: Methyl groups can be introduced via alkylation or using pre-functionalized starting materials like ethyl 4-bromo-3-methylbut-2-enoate in DMF with K₂CO₃ as a base .
- Step 3: Final purification often employs preparative HPLC or column chromatography .
How can crystallographic data resolve structural ambiguities in multi-substituted triazolopyridines?
Level: Basic
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming regiochemistry and substituent orientation. For example:
- Bond lengths and angles (e.g., C–Br = ~1.89 Å, C–Cl = ~1.73 Å) validate halogen placement .
- Dihedral angles (e.g., 55.6° for carboxylate groups) reveal steric interactions influencing molecular planarity .
- Weak intermolecular interactions (C–H⋯O) inform packing behavior .
What challenges arise in optimizing reaction yields for palladium-catalyzed substitutions on triazolopyridines?
Level: Advanced
Methodological Answer:
Key challenges include:
- Catalyst Selectivity: Pd(PPh₃)₄ vs. Pd₂(dba)₃ for bromine-to-cyano substitution; Zn(CN)₂ as a safer cyanide source .
- Steric Hindrance: Bulky substituents (e.g., 6-methyl) reduce reaction rates; microwave-assisted synthesis improves efficiency .
- Side Reactions: Competing pathways (e.g., dehalogenation) require careful control of temperature (80–120°C) and ligand ratios (1:2 Pd:ligand) .
How do computational methods (e.g., DFT) aid in predicting reactivity of triazolopyridine derivatives?
Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) calculations:
- Predict regioselectivity in cyclization reactions by analyzing transition-state energies .
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., C-2 vs. C-8 for substitutions) .
- Validate experimental NMR/X-ray data by comparing calculated vs. observed bond parameters .
What biological activities are associated with structural modifications of this compound?
Level: Advanced
Methodological Answer:
- Kinase Inhibition: The triazolopyridine scaffold shows JAK2 selectivity (IC₅₀ < 50 nM) when meta-substituted aryl groups are introduced at C-2. This is critical for anticancer applications .
- Antimicrobial Activity: Derivatives with diphenyl sulfide moieties exhibit MIC values of 2–8 µg/mL against S. aureus .
- SAR Insights: Bromine at C-2 enhances electrophilic reactivity, while the 6-methyl group improves metabolic stability .
How are spectroscopic techniques (NMR, IR) employed to characterize reaction intermediates?
Level: Basic
Methodological Answer:
- ¹H NMR: Methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) confirm substitution patterns .
- ¹³C NMR: Halogenated carbons (C-Br: δ 105–110 ppm; C-Cl: δ 125–130 ppm) validate positions .
- IR: Stretching frequencies (C≡N: ~2210 cm⁻¹; C=O: ~1680 cm⁻¹) track functional group transformations .
What strategies address contradictory data in synthetic protocols for triazolopyridines?
Level: Advanced
Methodological Answer:
- Reproducibility Checks: Compare Pd-catalyzed (80% yield ) vs. Cu-catalyzed (75% yield ) methods for N–N coupling.
- Parameter Optimization: Screen solvents (DMF vs. DMSO) and bases (K₂CO₃ vs. Cs₂CO₃) to resolve yield disparities .
- Mechanistic Studies: Use kinetic isotope effects (KIE) to identify rate-limiting steps in controversial pathways .
How do steric and electronic effects influence substitution reactions at C-8?
Level: Advanced
Methodological Answer:
- Steric Effects: The 6-methyl group hinders nucleophilic attack at C-8, requiring elevated temperatures (120°C) for chloro-to-cyano substitution .
- Electronic Effects: Electron-withdrawing groups (e.g., Cl at C-8) activate the position for Pd-catalyzed cross-coupling, while electron-donating groups (e.g., CH₃) deactivate it .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
